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Compound of Interest

Compound Name: Posaconazole inter-8

Cat. No.: B599603

Introduction: The Critical Role of Intermediates in
Posaconazole Synthesis

Posaconazole is a potent, broad-spectrum triazole antifungal agent, structurally analogous to
itraconazole, utilized for the treatment and prophylaxis of invasive fungal infections.[1] Its
therapeutic success is contingent upon the high purity and quality of the active pharmaceutical
ingredient (API). The manufacturing of complex molecules like Posaconazole involves multi-
step chemical syntheses, where intermediates are the essential building blocks that are formed
and consumed.[2] The quality of these intermediates directly influences the purity, safety, and
efficacy of the final drug product.[3]

Impurities in the final API can arise from various sources, including starting materials,
byproducts of side reactions, or degradation of the drug substance.[4] Even in minute
guantities, these impurities can impact the safety and efficacy of the pharmaceutical product.[4]
Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate the
identification, characterization, and control of impurities at or above a threshold of 0.10%.[5]

This guide provides an in-depth technical overview of a specific process-related impurity in
Posaconazole synthesis, commonly referred to as Posaconazole Impurity 8. For the purpose of
this document, "Posaconazole inter-8" will refer to this specific impurity. We will delve into its
chemical identity, potential pathways of formation, analytical characterization, and strategies for
its control during the manufacturing process.
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Part 1: Profile and Characterization of Posaconazole
Inter-8 (Impurity 8)

Posaconazole Impurity 8 is a significant process-related impurity that requires careful
monitoring. Its presence can indicate incomplete reaction or the occurrence of side reactions
during the synthesis of the Posaconazole molecule.

Chemical Identity

The chemical identity of Posaconazole Impurity 8 has been established through various
analytical techniques.[6][7]

Property Value Source(s)
2-((2S,3S)-2-
(benzyloxy)pentan-3-yl)-N-(4-

IUPAC Name (4-(4-hydroxyphenyl)piperazin-  [6][7]

1-yl)phenyl)hydrazine-1-
carboxamide

Molecular Formula C29H37N503 [8]
Molecular Weight 503.64 g/mol 9]
Parent Drug Posaconazole [61[7]

Chemical Structure

The structure of Posaconazole Impurity 8 reveals that it is a precursor to the final
Posaconazole molecule, lacking the triazolone ring.

Caption: Chemical structure of Posaconazole Impurity 8.

Spectroscopic and Chromatographic Characterization

While specific spectra for Posaconazole Impurity 8 are not readily available in public literature,
its structure can be unequivocally confirmed using a combination of modern analytical
techniques. A synthesized reference standard of the impurity is crucial for this characterization.
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Analytical Technique

Expected Data and Interpretation

1H NMR

The proton NMR spectrum would show
characteristic signals for the aromatic protons of
the phenyl and hydroxyphenyl rings, the
benzyloxy group, the piperazine ring protons,
and the aliphatic protons of the pentyl side
chain. The chemical shifts and coupling
constants would confirm the connectivity of

these fragments.

13C NMR

The carbon NMR spectrum would provide
signals for all the carbon atoms in the molecule,
confirming the carbon skeleton and the
presence of functional groups like aromatic

rings, ether linkages, and the carboxamide

group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular
weight of the impurity. High-resolution mass
spectrometry (HRMS) would provide the exact
mass, allowing for the determination of the
elemental composition. Fragmentation patterns
observed in MS/MS experiments would further

corroborate the proposed structure.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic
absorption bands for N-H stretching (from the
amide and hydrazine), O-H stretching (from the
phenol), C=0 stretching (from the amide), and
C-O stretching (from the ether linkages).

High-Performance Liquid Chromatography
(HPLC)

A reverse-phase HPLC method would be used
to separate Posaconazole Impurity 8 from the
API and other related substances. The retention
time of the impurity would be compared to that
of a reference standard for identification and

quantification.
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A typical stability-indicating HPLC method for Posaconazole and its impurities would utilize a
C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like
acetonitrile.[10]

Part 2: Synthesis and Formation of Posaconazole
Inter-8

Understanding the synthetic origin of an impurity is fundamental to controlling its presence in
the final drug product.

Plausible Formation Pathway

Posaconazole Impurity 8 is likely formed as an unreacted intermediate during the final steps of
the Posaconazole synthesis. The synthesis of Posaconazole involves the coupling of a chiral
side chain with the core piperazine structure, followed by the formation of the triazolone ring. If
the cyclization step to form the triazolone ring is incomplete, Posaconazole Impurity 8 will
remain in the reaction mixture.
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Plausible Formation Pathway of Impurity 8
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Caption: Proposed formation pathway of Posaconazole Impurity 8.

Experimental Protocol for Synthesis of a Reference
Standard
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To accurately quantify Posaconazole Impurity 8, a pure reference standard is required. The
following is a representative, hypothetical protocol for its synthesis based on established
organic chemistry principles.

Objective: To synthesize 2-((2S,3S)-2-(benzyloxy)pentan-3-yl)-N-(4-(4-(4-
hydroxyphenyl)piperazin-1-yl)phenyl)hydrazine-1-carboxamide (Posaconazole Impurity 8).

Materials:

N'-[(2S,3S)-2-(benzyloxy)pentan-3-yljformylhydrazine

e 4-(4-(4-aminophenyl)piperazin-1-yl)phenol

o Triphosgene or equivalent carbonyl source

o Triethylamine (TEA) or other suitable base

e Dichloromethane (DCM) or other suitable aprotic solvent
 Silica gel for column chromatography

o Standard laboratory glassware and equipment
Procedure:

 Activation of the Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen),
dissolve 4-(4-(4-aminophenyl)piperazin-1-yl)phenol (1 equivalent) in anhydrous DCM. Cool
the solution to 0 °C.

o Formation of the Isocyanate (in situ): To the cooled solution, add a solution of triphosgene
(0.4 equivalents) in DCM dropwise. Stir the reaction mixture at 0 °C for 1-2 hours. Caution:
Triphosgene is highly toxic and must be handled with extreme care in a well-ventilated fume
hood.

e Coupling Reaction: In a separate flask, dissolve N'-[(2S,3S)-2-(benzyloxy)pentan-3-
yllformylhydrazine (1.1 equivalents) and TEA (2 equivalents) in anhydrous DCM.
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» Add the hydrazine solution dropwise to the reaction mixture containing the in situ generated
isocyanate at O °C.

» Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or HPLC.

o Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the
organic layer, and wash it successively with saturated sodium bicarbonate solution and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

 Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the
pure Posaconazole Impurity 8.

o Characterization: Confirm the identity and purity of the synthesized compound using NMR,
MS, and HPLC as described in Part 1.3.

Part 3: Impact and Control Strategies

The presence of impurities, even those that are structurally similar to the API, can have
significant consequences.

Potential Impact of Posaconazole Inter-8

o Pharmacological Activity: As an uncyclized precursor, Impurity 8 is unlikely to possess the
same antifungal activity as Posaconazole, as the triazolone ring is crucial for its mechanism
of action. Its presence could potentially lower the overall potency of the drug product.

o Toxicology: The toxicological profile of Impurity 8 is not extensively documented in public
literature. However, molecules containing a hydrazine moiety can be of toxicological
concern. Some hydrazine derivatives have been shown to be genotoxic. Therefore, the
potential for genotoxicity of Posaconazole Impurity 8 should be evaluated.

Control Strategies
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Effective control of Posaconazole Impurity 8 is achieved through a combination of process
optimization and robust analytical monitoring.

e Process Optimization:

o Reaction Conditions: The conditions for the cyclization reaction (e.g., temperature,
reaction time, catalyst, and reagents) should be optimized to ensure complete conversion
to Posaconazole.

o Stoichiometry: Precise control of the stoichiometry of the reactants can minimize the
presence of unreacted starting materials.

 Purification: The final API should undergo a robust purification process, such as
recrystallization or chromatography, to effectively remove any residual Impurity 8 to a level
that complies with regulatory standards.

» Analytical Monitoring: A validated, stability-indicating analytical method (e.g., HPLC) must be
used for in-process control and final release testing to ensure that the level of Impurity 8 is
below the specified limit.[10]
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Analytical Workflow for Impurity Control
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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